molecular formula C55H54N6O14S2 B1664945 (2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid CAS No. 119229-01-5

(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid

Cat. No. B1664945
M. Wt: 1087.2 g/mol
InChI Key: VINODNZNPVYERJ-YYXGKPCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ampicillin embonate is the embonate salt of Ampicillin --- an antibiotic used to prevent and treat a number of bacterial infections such as respiratory tract infections, urinary tract infections, meningitis, salmonella infections, and endocarditis.

Scientific Research Applications

Interaction with Metal Ions

Research has shown that these compounds interact with metal ions like Cu2+ and Zn2+. Studies using potentiometric, UV, and 1H NMR techniques have explored these interactions in aqueous solutions, revealing the formation of complex species and their stability constants. The sequestering ability of these compounds towards Cu2+ and Zn2+ ions has also been investigated, demonstrating their potential in applications like metal ion sequestration and analysis in biochemistry and environmental studies (Cardiano et al., 2017) (Cardiano et al., 2017).

Synthesis of Novel Compounds

These chemical structures have been used in the synthesis of novel compounds, such as Schiff base derivatives and ligands for metal ions. Such research has implications in the development of new pharmaceuticals and materials science. The properties and potential applications of these synthesized compounds, including their antibacterial and fungicidal activities, have been studied (Al-Masoudi et al., 2015) (Al-Khkany, 2018).

Thermodynamic Studies

These compounds have been subjects in thermodynamic studies, such as understanding the Gibbs free energy and activation free energy in complexation reactions. This research contributes to a deeper understanding of chemical reaction dynamics and can aid in the design of more effective pharmaceuticals and chemical processes (Helmy et al., 2017) (Helmy et al., 2017).

Structural and Molecular Analysis

The molecular structure of these compounds has been analyzed using techniques like X-ray crystallography and NMR spectroscopy. Such studies are fundamental in drug design and development, helping to understand how these molecules can be modified or combined with other compounds for therapeutic uses (Saouane et al., 2013).

Corrosion Inhibition

Research has also been conducted on the use of these compounds as corrosion inhibitors. This has implications in materials science and engineering, where understanding and preventing corrosion is crucial for the longevity and safety of metal structures (Eddy et al., 2007).

properties

CAS RN

119229-01-5

Product Name

(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid

Molecular Formula

C55H54N6O14S2

Molecular Weight

1087.2 g/mol

IUPAC Name

(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C23H16O6.2C16H19N3O4S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t;2*9?,10-,11+,14-/m.11/s1

InChI Key

VINODNZNPVYERJ-YYXGKPCVSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ampicillin embonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid
Reactant of Route 2
(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid
Reactant of Route 3
(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid
Reactant of Route 4
(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid
Reactant of Route 5
(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid
Reactant of Route 6
(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid

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